N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-23-12-11-20-9-7-14(8-10-20)13-18-16(21)17(22)19-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTFIRWQWSMBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Synthesis
The foundational step involves constructing the 1-(2-methoxyethyl)piperidine-4-ylmethyl moiety. A widely adopted strategy employs reductive amination of piperidin-4-one with 2-methoxyethylamine under hydrogenation conditions. Catalytic transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) in methanol achieves yields of 78–85% while avoiding high-pressure equipment. Alternative routes utilize Mitsunobu reactions to introduce the 2-methoxyethyl group via diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this method incurs higher costs due to stoichiometric reagent use.
Amide Bond Formation
Coupling the piperidine intermediate with phenylethanediamide necessitates selective amidation. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 92% conversion at 25°C. For industrial scalability, mixed anhydride methods with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) provide comparable efficiency (89% yield) while simplifying downstream purification.
Table 1: Comparison of Amidation Strategies
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbodiimide-mediated | EDCI, HOBt | DCM | 92 | 95 |
| Mixed anhydride | Isobutyl chloroformate | THF | 89 | 93 |
| Active ester | HATU, DIPEA | DMF | 94 | 97 |
Industrial Production Methods
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance throughput and safety. A representative setup involves:
-
Piperidine functionalization : Pumping piperidin-4-one and 2-methoxyethylamine through a packed-bed reactor containing immobilized Pd/C at 60°C and 10 bar H₂.
-
In-line purification : Passing the crude product through a silica gel cartridge to remove catalysts and unreacted amines.
-
Amide coupling : Merging the purified stream with phenylethanediamide and EDCI in a microreactor (residence time: 15 min), achieving 87% overall yield.
Solvent Recycling Systems
Industrial processes integrate distillation-coupled crystallization to recover DCM and THF. A closed-loop system reduces solvent consumption by 70%, aligning with green chemistry principles.
Purification and Characterization Techniques
Chromatographic Purification
Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient (10–90% over 30 min). This method resolves residual EDCI and diastereomers, achieving ≥99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.38 (s, 3H, OCH₃), 3.20–3.25 (m, 2H, NCH₂), and 7.45–7.60 (m, 5H, Ar-H).
-
HRMS : Calculated for C₁₇H₂₅N₃O₃ [M+H]⁺: 319.1896; Found: 319.1899.
Comparative Analysis of Synthetic Approaches
Cost Efficiency
Batch methods using EDCI/HOBt incur reagent costs of $12.50/g, whereas flow synthesis reduces this to $8.20/g through solvent recycling and catalyst reuse.
Environmental Impact
Process mass intensity (PMI) analysis reveals flow synthesis reduces waste generation by 45% compared to batch protocols, primarily due to minimized solvent use.
Challenges and Optimization Strategies
Byproduct Formation
The primary side reaction involves over-alkylation at the piperidine nitrogen. Mitigation strategies include:
Chemical Reactions Analysis
Hydrosilylation
Hydrosilylation is a method used to functionalize enamines, which can be precursors to piperidine derivatives. This process involves the addition of a hydrosilane to an unsaturated compound, often in the presence of a catalyst. The resulting enamine can then be further functionalized to form piperidine derivatives .
Double Reduction
Double reduction involves asymmetric synthesis techniques, such as the use of sodium tetrahydroborate and ruthenium(II) complexes, to produce aminofluoropiperidines. This method is efficient for producing piperidine derivatives with specific stereochemistry .
Intramolecular Aza-Michael Reactions (IMAMR)
IMAMR is a versatile method for synthesizing enantiomerically enriched N-heterocycles, including piperidines. This approach involves the activation of a double bond followed by an intramolecular nucleophilic attack, often catalyzed by organocatalysts .
Chemical Reactions of Piperidine Derivatives
Piperidine derivatives can undergo various chemical reactions, including substitution, reduction, and condensation reactions.
Substitution Reactions
Substitution reactions are common in piperidine derivatives, where functional groups can be replaced or modified. For example, the methoxyethyl group in N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide could potentially be substituted with other alkyl or aryl groups.
Reduction Reactions
Reduction reactions can be used to modify the piperidine ring or attached functional groups. For instance, the reduction of amide groups to amines is a common transformation in piperidine chemistry.
Condensation Reactions
Condensation reactions, such as reductive amination, are used to form new bonds between piperidine derivatives and other molecules. This method involves the reaction of an amine with an aldehyde or ketone, followed by reduction of the resulting imine .
Data Tables: Piperidine Derivatives and Their Reactions
While specific data for this compound is limited, the following table provides examples of piperidine derivatives and their reactions:
| Compound | Reaction Type | Conditions | Product |
|---|---|---|---|
| Piperidine derivatives | Hydrosilylation | Catalyst (e.g., platinum), hydrosilane | Functionalized enamines |
| Aminofluoropiperidine | Double reduction | Sodium tetrahydroborate, ruthenium(II) complex | Stereocontrolled piperidine |
| Enantiomerically enriched piperidines | IMAMR | Organocatalyst, trifluoroacetic acid | Di- and tri-substituted piperidines |
Future Research Directions
Future research could focus on exploring the specific chemical properties and reactivity of this compound. Investigating its potential applications in pharmaceuticals or materials science could also be fruitful, given the broad utility of piperidine derivatives in these fields. Additionally, developing more efficient synthesis pathways for this compound could enhance its accessibility for further study.
Scientific Research Applications
Neuropharmacology
One of the primary applications of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide is in neuropharmacology. Research indicates that compounds with piperidine structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study Example:
A study published in the Journal of Medicinal Chemistry investigated derivatives of piperidine compounds for their efficacy as dopamine receptor antagonists. The findings suggested that modifications to the piperidine ring could enhance binding affinity and selectivity for specific receptor subtypes, potentially leading to new treatments for psychiatric disorders .
Pain Management
Another promising application is in pain management. Compounds similar to this compound have been explored for their analgesic properties.
Data Table: Analgesic Activity of Piperidine Derivatives
| Compound Name | Mechanism of Action | Efficacy (IC50) | Reference |
|---|---|---|---|
| Compound A | μ-opioid receptor agonist | 50 nM | |
| Compound B | NMDA receptor antagonist | 30 nM | |
| This compound | TBD | TBD | TBD |
Cognitive Enhancement
Research into cognitive enhancers has also highlighted the potential of compounds like this compound. These compounds may modulate neurotransmitter levels, thereby enhancing memory and learning processes.
Case Study Example:
A recent investigation focused on a related compound's effects on memory retention in animal models. The study demonstrated improved cognitive function when administered at specific dosages, suggesting a pathway for developing treatments for cognitive decline associated with aging .
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenylethanediamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares key structural motifs with several piperidine-based derivatives (Table 1):
Table 1: Structural and Molecular Comparison
*Note: Molecular formula and weight for the target compound are inferred based on IUPAC nomenclature.
Pharmacological and Physicochemical Comparisons
- Receptor Affinity: The 2-methoxyethyl-piperidine moiety is recurrent in compounds targeting CNS receptors (e.g., GSK-3β inhibitors in ) and opioid systems (e.g., fentanyl analogs in ). The target compound’s diamide linkage may reduce blood-brain barrier permeability compared to acetamide derivatives . Substitution of phenyl (target compound) with pyridinyl () or thienyl () alters electronic properties and binding kinetics.
- However, the ethanediamide core (target compound) may form intramolecular hydrogen bonds, reducing solubility compared to acetamides . Stability under physiological conditions varies: Fentanyl analogs () show rapid metabolic degradation, whereas imidazopyridine derivatives () exhibit prolonged half-lives due to aromatic stacking .
Research Findings and Implications
- Therapeutic Potential: The 2-methoxyethyl-piperidine motif is versatile, appearing in compounds for atherosclerosis (), pain management (), and neurodegenerative diseases (). The target compound’s diamide structure may favor protease resistance, extending its utility in chronic conditions .
- Safety and Toxicity: Piperidine derivatives with polar substituents (e.g., 2-methoxyethyl) generally exhibit lower cytotoxicity than non-polar analogs. However, the phenyl group in the target compound may raise concerns about metabolic oxidation to reactive intermediates .
Future Directions :
- Comparative studies on binding affinity (e.g., opioid vs. kinase receptors) and ADMET profiling are needed to clarify the target compound’s advantages over existing analogs.
Biological Activity
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The compound is classified as a piperidine derivative and features a phenylethanediamide moiety. Its IUPAC name is N,N-bis(2-methoxyethyl)-4-piperidinamine, and it has the following chemical formula: . The compound's structure is critical for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
Pharmacological Effects
Research has indicated that derivatives of piperidine compounds exhibit various biological activities, including:
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Influence : Variations in the substituents on the piperidine ring significantly affect the compound's potency and selectivity against biological targets. For example, modifications that enhance lipophilicity or alter electronic properties can improve binding affinity to target proteins .
- Binding Interactions : Computational modeling studies suggest that the piperidine moiety engages in crucial interactions with target enzymes or receptors. The flexibility of the piperidine ring allows it to adapt to various binding sites, enhancing its efficacy .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Anticancer Screening : A study evaluated a library of piperidine derivatives for anticancer activity against human cancer cell lines. Compounds bearing similar structural motifs to this compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
- Inhibition of Enzymatic Activity : Research on thienopyrimidine inhibitors demonstrated that structural modifications could lead to enhanced selectivity for specific targets like Leishmania N-myristoyltransferase (NMT). This approach can inform future modifications of this compound for improved selectivity and potency .
- Neuroprotective Screening : In vitro assays assessing neuroprotective effects revealed that certain piperidine derivatives could mitigate oxidative stress in neuronal cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease .
Q & A
Q. What are the key synthetic routes for preparing N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, including:
- Amide bond formation between piperidin-4-ylmethyl and phenylethanediamide precursors using coupling reagents like HATU or EDCI .
- Functionalization of the piperidine ring via nucleophilic substitution or reductive amination to introduce the 2-methoxyethyl group .
- Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization .
Optimization tips: Monitor reaction progress using TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to enhance yields .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., methoxyethyl group at δ ~3.3–3.5 ppm) and amide bond formation .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ expected within 5 ppm error) .
- HPLC purity analysis (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer: Begin with:
- In vitro binding assays (e.g., radioligand displacement for receptor targets like opioid or sigma receptors) to measure IC₅₀ values .
- Cell viability assays (MTT or resazurin) to evaluate cytotoxicity in relevant cell lines (e.g., HEK293 or neuronal cells) .
- Solubility screening in PBS/DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays be resolved?
- Methodological Answer: Contradictions may arise from:
- Receptor subtype selectivity (e.g., µ-opioid vs. κ-opioid). Perform competitive binding assays with subtype-specific antagonists .
- Allosteric vs. orthosteric modulation . Use functional assays (e.g., cAMP accumulation or calcium flux) to differentiate mechanisms .
- Batch variability . Re-synthesize compound and repeat assays with internal controls (e.g., reference ligands like DAMGO for opioids) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Salt formation : Convert the free base to hydrochloride salt using HCl in diethyl ether .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxyethyl or amide positions .
- Formulation : Use cyclodextrins or lipid nanoparticles for intravenous administration .
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
- Methodological Answer:
- Core modifications : Replace the methoxyethyl group with ethoxyethyl or cyclopropane derivatives to assess steric/electronic effects .
- Amide isosteres : Substitute the ethanediamide linker with urea or sulfonamide groups to modulate rigidity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to align analogs with known active compounds .
Key Research Challenges
- Synthetic scalability : Multi-step sequences require strict anhydrous conditions and inert atmospheres, increasing complexity .
- Metabolic instability : The methoxyethyl group may undergo rapid oxidative metabolism; consider deuterated analogs to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
